molecular formula C22H16N2O4S B11574103 1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11574103
M. Wt: 404.4 g/mol
InChI Key: DXZFINAZCZCGPT-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a hydroxyphenyl group, a thiazole ring, and a chromeno-pyrrole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the initial formation of a thiazole ring through the reaction of a thioamide with a haloketone. This intermediate is then subjected to cyclization reactions to form the chromeno-pyrrole-dione core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, and substituted thiazole compounds. These products can have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The chromeno-pyrrole-dione core can undergo redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C22H16N2O4S

Molecular Weight

404.4 g/mol

IUPAC Name

1-(3-hydroxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H16N2O4S/c1-11-8-15-16(9-12(11)2)28-20-17(19(15)26)18(13-4-3-5-14(25)10-13)24(21(20)27)22-23-6-7-29-22/h3-10,18,25H,1-2H3

InChI Key

DXZFINAZCZCGPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=CC=C5)O

Origin of Product

United States

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